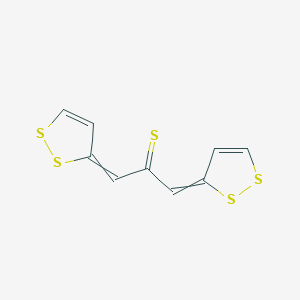
1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse pharmacological activities and applications in various fields of science and industry . The compound is characterized by its unique structure, which includes two 1,2-dithiol-3-ylidene moieties connected by a propane-2-thione bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione can be synthesized through several methods. One common approach involves the reaction of 3-oxoesters with phosphorus pentasulfide (P4S10) in toluene under reflux conditions . Another method includes the use of cyclopropenthione derivatives and elemental sulfur in the presence of potassium fluoride in dimethylformamide (DMF) under an air or oxygen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione involves its ability to release hydrogen sulfide (H2S). H2S acts as a signaling molecule that regulates various physiological functions, including vasodilation, neurotransmission, and cytoprotection . The compound interacts with molecular targets such as ion channels, enzymes, and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant and chemoprotective properties.
Anethole dithiolethione: Used as a chemopreventive agent and in the treatment of liver diseases.
S-Danshensu: Exhibits cardiovascular protective effects.
Uniqueness
1,3-Bis(3H-1,2-dithiol-3-ylidene)propane-2-thione is unique due to its dual 1,2-dithiol-3-ylidene moieties, which enhance its ability to release hydrogen sulfide and interact with multiple molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse pharmacological activities .
Properties
CAS No. |
61760-16-5 |
|---|---|
Molecular Formula |
C9H6S5 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1,3-bis(dithiol-3-ylidene)propane-2-thione |
InChI |
InChI=1S/C9H6S5/c10-7(5-8-1-3-11-13-8)6-9-2-4-12-14-9/h1-6H |
InChI Key |
ZAGNMMRQKMBBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSSC1=CC(=S)C=C2C=CSS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14550842.png)
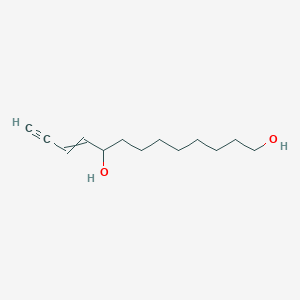
![N-Methyl-N-[2-(naphthalen-1-yl)ethyl]aniline](/img/structure/B14550847.png)
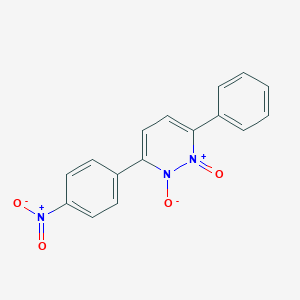
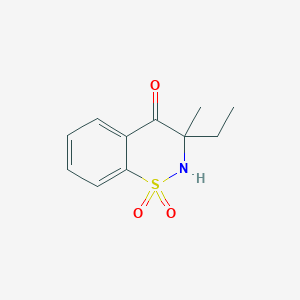
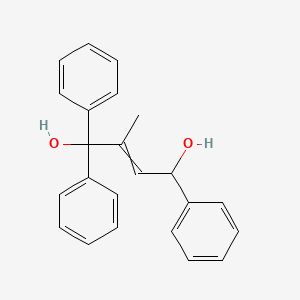
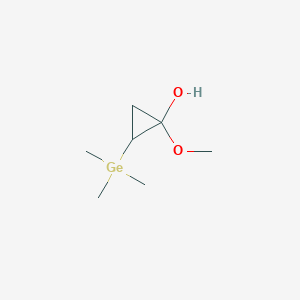
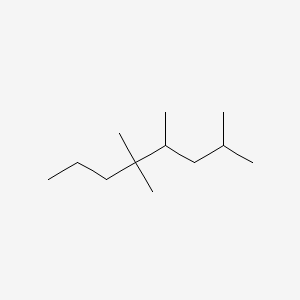
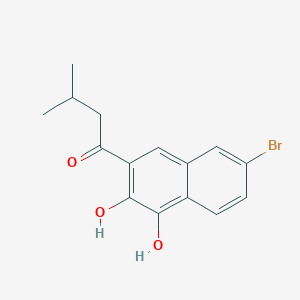
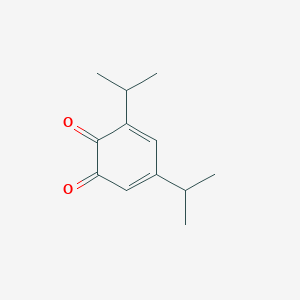
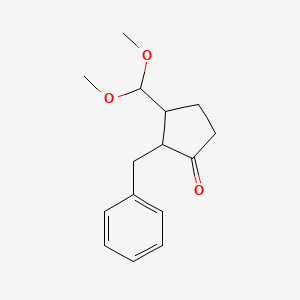
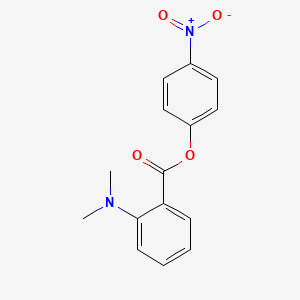
![N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride](/img/structure/B14550898.png)
![5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14550908.png)
